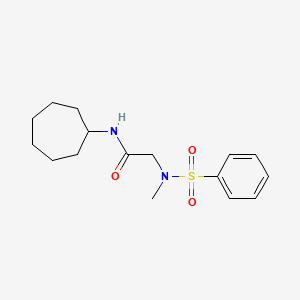

N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-cycloheptyl-N2-methyl-N2-(phenylsulfonyl)glycinamide is a compound that potentially falls into the category of sulfonyl-containing amides, which are known for their diverse chemical behaviors and applications in organic synthesis and pharmaceuticals. These compounds play a crucial role in the development of inhibitors, functional materials, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to N1-cycloheptyl-N2-methyl-N2-(phenylsulfonyl)glycinamide involves complex organic reactions. For instance, the asymmetric cyclopropanation catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate and decomposition of vinyldiazomethanes in the presence of alkenes offer a method for creating functionalized cyclopropanes, highlighting the role of sulfonyl groups in asymmetric synthesis (Davies et al., 1996). Additionally, the synthesis and biological evaluation of benzamide inhibitors underscore the sulfonyl group's significance in medicinal chemistry (Cioffi et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for their application in synthesis and drug design. Studies on related compounds, such as cyclopropane derivatives and benzamide inhibitors, suggest that the sulfonyl and amide groups significantly impact the molecule's stereochemistry and reactivity, affecting their biological activity and synthesis outcomes.

Chemical Reactions and Properties

The chemical reactivity of N1-cycloheptyl-N2-methyl-N2-(phenylsulfonyl)glycinamide can be inferred from related studies. The cycloaddition reactions involving sulfonyl imines and arynes demonstrate the sulfonyl group's role in facilitating novel organic transformations (Ye et al., 2014). Additionally, the thermally induced cyclization of benzohydrazonoyl azides into tetrazoles and benzonitriles indicates the versatility of N-sulfonyl substituents in promoting diverse reaction pathways (Ito et al., 1984).

作用机制

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Computational studies on similar cycloheptyl cations have been conducted, providing insights into potential structures, stability, and possible rearrangement pathways .

未来方向

The future research directions for “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” could include further studies to determine its physical and chemical properties, synthetic routes, potential biological targets, and safety profile. Additionally, if this compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

属性

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-18(22(20,21)15-11-7-4-8-12-15)13-16(19)17-14-9-5-2-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPUBTNYJPXIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)

![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)

![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)